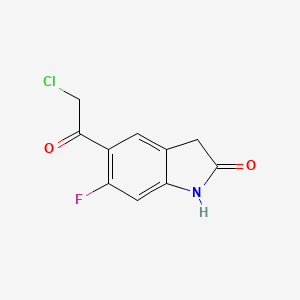

5-(2-Chloroacetyl)-6-fluoroindolin-2-one

Description

5-(2-Chloroacetyl)-6-fluoroindolin-2-one is a halogenated indolinone derivative characterized by a fluoro substituent at position 6 and a 2-chloroacetyl group at position 4. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its dual functional groups, which enable diverse reactivity. The 2-chloroacetyl moiety facilitates nucleophilic substitution reactions, while the fluorine atom enhances metabolic stability and bioavailability in target molecules .

The molecular formula of this compound is C₁₀H₇Cl₂FNO₂, with a molecular weight of 284.08 g/mol. Its synthesis typically involves the reaction of 6-fluoroindolin-2-one derivatives with 2-chloroacetyl chloride under basic conditions, analogous to methodologies described for related compounds .

Properties

Molecular Formula |

C10H7ClFNO2 |

|---|---|

Molecular Weight |

227.62 g/mol |

IUPAC Name |

5-(2-chloroacetyl)-6-fluoro-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C10H7ClFNO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3H,2,4H2,(H,13,15) |

InChI Key |

OVCHPNNWSXUAFF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)F)C(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural analogs and their differences:

Reactivity and Functional Group Analysis

- Chloroacetyl vs. Chloroethyl/Hydroxyethyl Groups : The 2-chloroacetyl group in this compound provides superior electrophilicity compared to chloroethyl or hydroxyethyl substituents, enabling efficient coupling with amines or thiols . In contrast, hydroxyethyl derivatives (e.g., CAS 1187933-29-4) exhibit reduced reactivity but improved aqueous solubility .

- Fluoro vs. Chloro at Position 6 : The 6-fluoro substituent in the target compound enhances metabolic stability compared to 6-chloro analogs (e.g., CAS 118307-04-3), a critical feature in drug design .

Pharmaceutical Relevance

- The target compound’s chloroacetyl group is pivotal in constructing kinase inhibitors and antimicrobial agents. For example, it serves as a scaffold for covalent bond formation with cysteine residues in target proteins .

- In contrast, 6-chloro-5-fluoroindolin-2-one (CAS 100487-74-9) is widely used in non-covalent interactions due to its smaller substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.